3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine 3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18269280
InChI: InChI=1S/C11H12BrN3/c1-7-10(14-15(2)11(7)13)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3
SMILES:
Molecular Formula: C11H12BrN3
Molecular Weight: 266.14 g/mol

3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine

CAS No.:

Cat. No.: VC18269280

Molecular Formula: C11H12BrN3

Molecular Weight: 266.14 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine -

Specification

Molecular Formula C11H12BrN3
Molecular Weight 266.14 g/mol
IUPAC Name 5-(2-bromophenyl)-2,4-dimethylpyrazol-3-amine
Standard InChI InChI=1S/C11H12BrN3/c1-7-10(14-15(2)11(7)13)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3
Standard InChI Key GMJGWGBILYAFAL-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(N=C1C2=CC=CC=C2Br)C)N

Introduction

Key Findings

3-(2-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1152663-97-2) is a brominated pyrazole derivative with a molecular weight of 266.14 g/mol. It exhibits structural versatility, enabling applications in medicinal chemistry and materials science. This review synthesizes data from crystallographic studies, synthetic protocols, and physicochemical analyses to provide a holistic perspective on the compound.

Structural and Chemical Identity

Molecular Formula and Key Identifiers

PropertyValueSource Citation
Molecular FormulaC11_{11}H12_{12}BrN3_3
Molecular Weight266.14 g/mol
SMILESCC1=C(N(N=C1C2=CC=CC=C2Br)C)N
InChIKeyGMJGWGBILYAFAL-UHFFFAOYSA-N
Purity98%

The compound features a pyrazole core substituted with a 2-bromophenyl group at position 3, methyl groups at positions 1 and 4, and an amine at position 5 (Figure 1). The bromine atom introduces steric and electronic effects critical for reactivity .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves:

  • Paal-Knorr Condensation: Reaction of acetonylacetone with hydrazine derivatives under mild, eco-friendly conditions to form the pyrazole backbone .

  • Bromination: Electrophilic aromatic substitution using tribromophosphorus (PBr3_3) or molecular bromine to introduce the bromine atom at the ortho position .

  • Functional Group Modifications: Methylation and amine protection/deprotection steps to achieve regioselectivity .

Example Protocol (adapted from ):

  • Condense diethyl butynedioate with methylhydrazine in ethanol catalyzed by citric acid.

  • Brominate the intermediate using PBr3_3 in dichloromethane at 0–25°C.

  • Hydrolyze the ester group with NaOH in ethanol, followed by amine deprotection using trifluoroacetic acid.

Yield: 64–77% after purification .

Physicochemical Properties

Spectral Characterization

TechniqueKey DataCitation
NMR (DMSO-d6_6)δ 7.65 (d, J=8 Hz, 1H, Ar-H), 2.35 (s, 3H, CH3_3)
IR (KBr)3350 cm1^{-1} (N-H), 1590 cm1^{-1} (C=N)
MS (ESI+)m/z 267.03 [M+H]+^+

X-ray crystallography of analogous compounds (e.g., 1-(4-bromophenyl)-3-methyl-1H-pyrazole) reveals planar pyrazole rings with dihedral angles of 85.2° relative to the bromophenyl group .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, consistent with brominated aromatics .

Applications in Research

Medicinal Chemistry

  • Anticancer Probes: Pyrazole amines are precursors for azo-coupled heterocycles with activity against melanoma (MDA-MB-435) and leukemia (K-562) cell lines .

  • Antifungal Agents: Structural analogs demonstrate inhibitory effects against Phytophthora capsici (EC50_{50} = 12 μM) .

Materials Science

  • Coordination Polymers: The amine group facilitates metal-ligand bonding, enabling use in luminescent materials .

  • Cross-Coupling Reactions: The bromine atom participates in Suzuki-Miyaura couplings to generate biaryl derivatives .

Hazard ClassGHS CodePrecautionary MeasuresCitation
Acute Toxicity (Oral)H302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Use in ventilated areas

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the bromine position and methyl groups to optimize bioactivity .

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

  • Polymer Chemistry: Exploring use in conductive polymers via Pd-catalyzed cross-coupling .

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